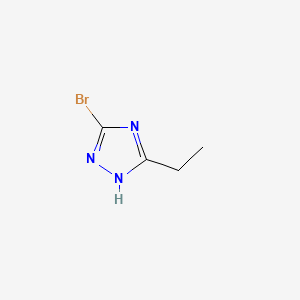

3-bromo-5-ethyl-1H-1,2,4-triazole

Description

Significance of Nitrogen-Containing Heterocyclic Compounds in Contemporary Chemical Research

Nitrogen-containing heterocyclic compounds are a cornerstone of modern chemical research, demonstrating remarkable structural diversity and a wide array of applications. elsevierpure.comopenmedicinalchemistryjournal.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and synthetic chemistry. openmedicinalchemistryjournal.comfrontiersin.orgscispace.com Their significance stems from their presence in a vast number of natural products, including vitamins, alkaloids, and antibiotics, as well as their role as fundamental building blocks in the development of pharmaceuticals, agrochemicals, and materials science. elsevierpure.comopenmedicinalchemistryjournal.comfrontiersin.orgnih.gov In fact, a substantial analysis of FDA-approved drugs revealed that 59% of small-molecule pharmaceuticals contain a nitrogen heterocycle, highlighting their unparalleled importance in medicinal chemistry. openmedicinalchemistryjournal.commdpi.com The unique electronic properties conferred by the nitrogen atom(s), such as the ability to form hydrogen bonds and coordinate with metal ions, make these compounds particularly adept at interacting with biological targets. nih.gov

Overview of the 1,2,4-Triazole (B32235) Ring System Architecture and its Unique Properties

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. bohrium.comijprajournal.commdpi.com This arrangement gives rise to two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. mdpi.comnih.gov The 1,2,4-triazole ring itself can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which are in rapid equilibrium. mdpi.comnih.govchemicalbook.com The 1H-form is generally considered to be more stable. nih.gov

The 1,2,4-triazole ring is a planar, aromatic system. chemicalbook.comwikipedia.org All atoms in the ring are sp2 hybridized, and the delocalization of 6π electrons across the ring is responsible for its aromatic character. chemicalbook.com This aromaticity contributes to the stability of the triazole ring. ijprajournal.com The presence of three electronegative nitrogen atoms renders the carbon atoms in the ring electron-deficient, making them susceptible to nucleophilic attack. chemicalbook.com Conversely, the nitrogen atoms, being electron-rich, are prone to electrophilic substitution. chemicalbook.com The parent 1H-1,2,4-triazole is a white solid that is highly soluble in water and also soluble in various organic solvents. nih.govchemicalbook.com

Importance of Halogenated and Alkyl-Substituted Triazole Scaffolds in Chemical Science

The functionalization of the 1,2,4-triazole core with various substituents, such as halogens and alkyl groups, is a key strategy for modulating its chemical and physical properties. Halogen atoms, being electron-withdrawing, can significantly influence the electronic environment of the triazole ring, enhancing its reactivity and potential for further chemical transformations. bohrium.com For instance, the bromine atom in 3-bromo-5-ethyl-1H-1,2,4-triazole increases its electrophilic character, making it a valuable intermediate in synthesis.

Alkyl substituents, on the other hand, can impact the lipophilicity and steric profile of the molecule. The introduction of an ethyl group at the 5-position of the triazole ring, as seen in the target compound, can influence its solubility and how it interacts with other molecules. The strategic placement of both halogen and alkyl groups allows for the fine-tuning of the triazole scaffold, enabling the synthesis of a diverse range of derivatives with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. bohrium.comnih.gov

Historical Context and General Scope of Research on 1,2,4-Triazoles

The history of triazole chemistry dates back to 1885 when Bladin first coined the term "triazole" for a five-membered ring system containing three nitrogen atoms. scispace.comnih.gov Since then, the field has expanded significantly, with the development of numerous synthetic methodologies for accessing the 1,2,4-triazole core. Classic methods include the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide, and the Einhorn-Brunner reaction, a condensation reaction between hydrazines and diacylamines. scispace.combohrium.com

Research into 1,2,4-triazoles has been driven by their wide-ranging pharmacological activities. ijprajournal.comnih.gov The triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many drugs. nih.gov The ability to readily modify the triazole ring at various positions has allowed for the creation of large libraries of compounds for biological screening. nih.gov This has led to the discovery of 1,2,4-triazole derivatives with a broad spectrum of biological activities.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNGIWHDLFYCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672485 | |

| Record name | 3-Bromo-5-ethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-58-9 | |

| Record name | 5-Bromo-3-ethyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15777-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-ethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Ethyl 1h 1,2,4 Triazole

Retrosynthetic Analysis of the 3-bromo-5-ethyl-1H-1,2,4-triazole Structure

A retrosynthetic analysis of this compound suggests several potential disconnections to arrive at simpler, more readily available starting materials. The most logical approach involves the disconnection of the carbon-bromine bond and the disconnection of the triazole ring itself.

One possible retrosynthetic pathway begins with the target molecule and first disconnects the C-Br bond, leading to the precursor 5-ethyl-1H-1,2,4-triazole. This intermediate can then be further deconstructed through various classical triazole syntheses. For instance, the triazole ring can be envisioned as being formed from a reaction between a derivative of propanoic acid (to provide the ethyl group) and a source of the N-C-N fragment, such as an amidine or a related precursor.

Alternatively, the triazole ring can be constructed with the bromine atom already in place on a precursor. This would involve the cyclization of a brominated acyclic precursor. Given the reactivity of bromine, this approach may present more challenges in terms of precursor stability and reaction selectivity.

Classical Synthetic Routes to Substituted 1,2,4-Triazoles

The synthesis of the 1,2,4-triazole (B32235) ring system is a well-established area of heterocyclic chemistry, with several reliable methods available. frontiersin.orgresearchgate.net

Cyclization Reactions Involving Hydrazides, Amidrazones, and Related Precursors

A prominent and widely utilized method for the synthesis of 1,2,4-triazoles is the cyclization of various acyclic precursors. nih.govnih.gov Among the most common starting materials are hydrazides and amidrazones. nih.govthieme-connect.comznaturforsch.com

The Pellizzari synthesis, a classic method, involves the reaction of amides with hydrazides to form an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to yield a 1,2,4-triazole. chemicalbook.com Another well-known route is the Einhorn-Brunner reaction, which utilizes the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com

Amidrazones are particularly versatile intermediates for 1,2,4-triazole synthesis. frontiersin.orgnih.govthieme-connect.comznaturforsch.com They can be prepared from the reaction of imidoyl chlorides with hydrazine (B178648) derivatives or through the chlorination of hydrazones followed by treatment with an amine. thieme-connect.com The subsequent oxidation and cyclization of the amidrazone lead to the formation of the triazole ring. thieme-connect.com For instance, a one-pot, two-step procedure has been developed for the synthesis of various 1,2,4-triazoles from secondary amides in modest to good yields. thieme-connect.com

| Precursor Type | Description | Key Features |

| Hydrazides | React with amides (Pellizzari) or diacylamines (Einhorn-Brunner) to form the triazole ring. | Classical, well-established methods. |

| Amidrazones | Versatile intermediates that can be cyclized to form 1,2,4-triazoles, often through an oxidative process. nih.govthieme-connect.comznaturforsch.com | Can be synthesized from various starting materials, allowing for diverse substitutions. |

[3+2] Cycloaddition Approaches for Triazole Ring Formation

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including 1,2,4-triazoles. nih.gov This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.

In the context of 1,2,4-triazole synthesis, this can involve the reaction of nitriles with hydrazonoyl halides or the cycloaddition of azides with various partners. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is famous for the synthesis of 1,2,3-triazoles, variations of cycloaddition reactions are also employed for 1,2,4-triazoles. rsc.orgresearchgate.netnih.govresearchgate.net For example, metal-catalyzed [3+2] cycloaddition of isocyanides with aryl diazonium salts can lead to the regioselective synthesis of 1,3- and 1,5-disubstituted 1,2,4-triazoles. rsc.org

Base-Catalyzed and Transition Metal-Catalyzed Cyclization Reactions

Base-catalyzed cyclization reactions offer an efficient route to 1,2,4-triazoles. researchgate.net A convenient one-step, base-catalyzed synthesis of 3,5-disubstituted 1,2,4-triazoles has been achieved through the condensation of a nitrile and a hydrazide. researchgate.net This method tolerates a diverse range of functional groups and the reactivity of the nitrile component is not significantly influenced by electronic effects. researchgate.net

Transition metal catalysis has also emerged as a powerful strategy for the synthesis of 1,2,4-triazoles. organic-chemistry.orgacs.orgrsc.org Copper-catalyzed reactions, in particular, have been extensively developed. organic-chemistry.orgacs.org These reactions often proceed via sequential N-C and N-N bond-forming oxidative coupling reactions, utilizing molecular oxygen from the air as the oxidant. organic-chemistry.orgacs.org This approach is environmentally friendly as water is the only theoretical byproduct. organic-chemistry.org For instance, a copper-catalyzed reaction of amidines and nitriles provides a facile route to 1,2,4-triazole derivatives. organic-chemistry.org

| Catalyst Type | Description | Advantages |

| Base | Promotes the cyclization of acyclic precursors, such as nitriles and hydrazides. researchgate.net | Often mild conditions, good functional group tolerance. researchgate.net |

| Transition Metal (e.g., Copper) | Catalyzes oxidative coupling reactions to form the triazole ring. organic-chemistry.orgacs.orgrsc.org | High efficiency, use of air as an oxidant, and good for creating diversity. organic-chemistry.orgacs.org |

Specific Synthetic Pathways to this compound and its Analogues

While general methods for 1,2,4-triazole synthesis are well-documented, the specific synthesis of this compound requires a consideration of the introduction of both the bromo and ethyl substituents.

Strategies for Direct Bromination of 1,2,4-Triazoles

The direct bromination of a pre-formed 5-ethyl-1H-1,2,4-triazole ring is a plausible route to the target compound. The halogenation of the 1,2,4-triazole ring can be achieved using various brominating agents. While the direct bromination of 1,2,4-triazoles is noted to be less documented than that of 1,2,3-triazoles, it is a feasible transformation. For example, the synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole has been achieved by treating 3-bromo-5-nitro-1H-1,2,4-triazole with dimethyl sulfate (B86663) in the presence of a base. prepchem.com This suggests that a similar strategy of direct halogenation on a substituted 1,2,4-triazole is viable.

In a related context, the bromocyclization of 5-amino-4-alkenyl-1,2,4-triazole-3-thiones using elemental bromine has been shown to proceed selectively. biointerfaceresearch.com This indicates that the 1,2,4-triazole ring can be subjected to bromination conditions, although the presence of other functional groups will influence the regioselectivity. The use of N-bromosuccinimide (NBS) is a common method for the bromination of heterocyclic compounds and could potentially be applied to 5-ethyl-1H-1,2,4-triazole. scispace.com

Methods for Introducing Ethyl Moieties onto the Triazole Ring

The incorporation of an ethyl group at the C5 position of the 1,2,4-triazole ring can be achieved through several synthetic strategies. These methods generally involve either the cyclization of a precursor already containing the ethyl group or the functionalization of a pre-formed triazole ring.

One common approach begins with precursors that carry the required ethyl moiety. For instance, 4-Amino-5-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be synthesized from the reaction of an ethyl-ester ethoxycarbonyl hydrazone with hydrazine hydrate. scielo.org.za This triazolone can then serve as a versatile intermediate for further modifications.

Multi-component Reactions in Halogenated Triazole Synthesis

Multi-component reactions (MCRs), which involve the sequential reaction of three or more starting materials in a single pot, are highly valued in synthetic chemistry for their efficiency and ability to rapidly generate molecular diversity. tandfonline.comrsc.org Several MCRs have been developed for the synthesis of 1,2,4-triazole cores. tandfonline.com

For example, a three-component, one-pot method for synthesizing 1,2,4-triazole-3-thione derivatives involves the condensation of ammonium (B1175870) thiocyanate (B1210189) and aroyl chlorides with ethyl carbazate (B1233558) under solvent-free conditions. tandfonline.com While this specific reaction yields a thione, the principle can be adapted for halogenated analogues by employing halogen-containing starting materials. The synthesis of 1,2,4-triazoles via the Einhorn–Brunner reaction, which involves the condensation of hydrazines with diacylamines, is another pathway that could incorporate halogenated precursors. scispace.com

The development of electrochemical MCRs represents a modern approach. An electrochemical process for generating 1-aryl 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, NH₄OAc, and an alcohol showcases a reagent-minimizing strategy. organic-chemistry.orgresearchgate.net The inherent nature of MCRs allows for the strategic introduction of substituents, and the inclusion of a bromo-substituted precursor in such a reaction scheme is a viable, though context-specific, pathway to a halogenated triazole product.

Palladium-Catalyzed Approaches in 3-bromo-1,2,4-triazole Synthesis

Palladium-catalyzed reactions, particularly C-H bond functionalization and cross-coupling, have become indispensable tools for the synthesis and modification of heterocyclic compounds, including 1,2,4-triazoles. rsc.orgmdpi.com These methods offer a direct and atom-economical route to creating C-C and C-heteroatom bonds.

The synthesis of fully substituted triazoles can be achieved through the direct arylation of pre-existing triazole rings. mdpi.com For a compound like this compound, a palladium-catalyzed C-H activation/halogenation of a 5-ethyl-1H-1,2,4-triazole precursor represents a direct approach. The regioselectivity of such reactions is critical and often directed by the inherent electronic properties of the triazole ring or by directing groups. Research has shown that palladium(II) acetate, often in combination with phosphine (B1218219) ligands like triphenylphosphine (B44618) or bulkier tris(o-tolyl)phosphine, is effective for these transformations. rsc.orgmdpi.com

Furthermore, palladium catalysis is central to constructing annulated triazole systems. A one-pot, palladium-catalyzed sequence starting from bromoethyl azoles and aryl iodides can form complex polycyclic structures through successive C-H bond activations. nih.gov While focused on annulation, this highlights the power of palladium to mediate bond formation at specific positions on the triazole ring, a principle applicable to the introduction of a bromine atom. The development of highly N2-selective palladium-catalyzed arylation of 1,2,3-triazoles further underscores the precise control achievable with these catalysts, which is crucial for synthesizing specifically substituted isomers. nih.gov

Modern and Sustainable Synthetic Approaches

Green Chemistry Principles in 1,2,4-Triazole Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing the synthesis of heterocyclic compounds. nih.govrsc.org In the context of 1,2,4-triazole synthesis, these principles are manifested through several strategies.

One approach is the use of environmentally benign solvents. Polyethylene glycol (PEG), for example, has been employed as a recyclable solvent for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles. nih.gov Electrochemical synthesis offers another green alternative by minimizing the need for chemical reagents and oxidants. rsc.org A reagent-free intramolecular dehydrogenative C-N cross-coupling has been developed under mild electrolytic conditions to produce 1,2,4-triazolo[4,3-a]pyridines, demonstrating an atom- and step-economical process. rsc.org

The use of recyclable catalysts is another cornerstone of green synthesis. For instance, a method for preparing 1,2,4-triazole derivatives using a recyclable HClO₄-SiO₂ catalyst under solvent-free conditions has been reported, with the catalyst being reusable for multiple cycles without significant loss of activity. nih.gov These approaches collectively contribute to making triazole synthesis more sustainable and environmentally friendly. nih.govnih.gov

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis has emerged as a powerful technology in organic chemistry, offering significant advantages over conventional heating methods. rsc.org Key benefits include dramatically reduced reaction times, improved reaction yields, and often cleaner reaction profiles. scielo.org.zanih.gov

The synthesis of 1,2,4-triazoles has greatly benefited from this technology. For example, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in just one minute with an 85% yield under microwave irradiation, whereas the conventional method required over four hours. nih.gov Similarly, the synthesis of certain piperazine-azole-fluoroquinolone derivatives saw a reaction time reduction from 27 hours with conventional heating to only 30 minutes using microwaves, achieving an impressive 96% yield. nih.gov

A direct comparison highlights the efficiency of microwave heating. In the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives, the microwave-assisted method took only 33–90 seconds to achieve an 82% yield, while the conventional approach took several hours. nih.gov A simple, catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) also proceeds efficiently under microwave conditions, with optimal yields achieved in just 10 minutes. organic-chemistry.org

| Reaction / Product | Conventional Method | Microwave-Assisted Method | Reference |

| 1,3,5-Trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute (85% yield) | nih.gov |

| Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes (96% yield) | nih.gov |

| N-substituted propenamide derivatives | Several hours | 33-90 seconds (82% yield) | nih.gov |

| Substituted 1,2,4-triazoles from hydrazines | Not specified | 10 minutes (74% yield) | organic-chemistry.org |

This table provides a comparative overview of reaction conditions for similar 1,2,4-triazole syntheses, demonstrating the significant improvements offered by microwave irradiation.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, leading to the development of solvent-free reaction conditions. These methods reduce environmental impact, simplify work-up procedures, and can lower costs.

One effective solvent-free technique is synthesis by grinding. A novel and cost-effective method for preparing 4-amino-5-substituted-1,2,4-triazole-3-thiones was developed by grinding substituted acids with dithiocarbohydrazones, using phosphorus pentachloride as a catalyst. scientific.net This approach avoids the use of organic solvents and leads to significantly improved reaction yields. scientific.net

Solid supports can also facilitate solvent-free reactions. Zeolite NaY has been used as a reusable solid support and catalyst for the clean synthesis of substituted 1,2,4-triazoles under solvent-free microwave irradiation. researchgate.net Multi-component reactions are also well-suited to solvent-free conditions. A three-component, one-pot synthesis of 1,2,4-triazole-3-thione derivatives from ethyl carbazate, aroyl chlorides, and ammonium thiocyanate proceeds efficiently without any solvent. tandfonline.com These methods demonstrate that high-yielding, efficient synthesis of 1,2,4-triazoles can be achieved while adhering to green chemistry principles by eliminating the need for traditional solvents. nih.gov

Flow Chemistry Techniques for Scale-Up

The transition from laboratory-scale synthesis to industrial production of fine chemicals like this compound often presents challenges related to safety, efficiency, and scalability. Flow chemistry, or continuous-flow processing, has emerged as a powerful technology to address these challenges, offering significant advantages over traditional batch production methods. researchgate.net The application of flow chemistry to the synthesis of heterocyclic compounds, including triazoles, has been an area of active research. worktribe.com

In a typical flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors where the chemical transformations occur. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and selectivity. For the synthesis of triazoles, which can involve hazardous intermediates or exothermic reactions, the enhanced heat and mass transfer in microreactors significantly improves safety. researchgate.net

A plausible flow chemistry approach for the scale-up of this compound could involve the continuous diazotization of a corresponding amino-triazole precursor followed by an in-line bromination step. The ability to handle reactive intermediates in situ is a key advantage of flow chemistry. rsc.org For instance, a stream of the amino-triazole in an acidic medium could be mixed with a stream of a diazotizing agent at a specific temperature in a microreactor. The resulting diazonium salt stream would then converge with a solution of a bromine source in a subsequent reactor to yield the final product.

The benefits of such a continuous process include reduced reaction volumes at any given time, minimizing the risk associated with potentially unstable diazonium intermediates. Furthermore, the automation of the process allows for consistent product quality and higher throughput, which are crucial for industrial-scale manufacturing. rsc.org While specific examples for the flow synthesis of this compound are not extensively documented, the principles have been successfully applied to a wide range of other triazole derivatives. worktribe.com

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound, this compound, are critical steps to ensure a high degree of purity, which is essential for its subsequent applications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities present after the synthesis.

Following the synthesis, a typical work-up procedure would involve quenching the reaction mixture, for example, with a basic solution like sodium bicarbonate to neutralize any remaining acids. The crude product would then be extracted from the aqueous phase using a suitable organic solvent, such as ethyl acetate. The organic layers are then combined, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Further purification is often achieved through recrystallization. This technique relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. A suitable solvent for recrystallization would be one in which the triazole derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol or heptane (B126788) are often used for the recrystallization of similar triazole compounds. The process involves dissolving the crude product in a minimal amount of the hot solvent and then allowing the solution to cool slowly, which promotes the formation of pure crystals of the target compound, leaving the impurities dissolved in the mother liquor.

The purity of the isolated this compound can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), which can provide quantitative data on the purity levels. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the final product.

Table 1: Representative Parameters for the Synthesis of a Brominated Triazole

| Parameter | Value |

| Starting Material | 5-Phenyl-2H-1,2,4-triazol-3-ylamine |

| Reagents | Hydrobromic acid, Sodium nitrite |

| Temperature | -5°C to Reflux |

| Reaction Time | 20 minutes |

| Yield | 72.5% |

| Purity (HPLC) | 99.2% |

This table is based on the synthesis of a structurally similar compound, 3-bromo-5-phenyl-1H-1,2,4-triazole, and serves as a representative example.

Table 2: Comparison of Batch vs. Flow Process for a Triazole Synthesis

| Parameter | Batch Process | Flow Process |

| Yield | 72.5% | 85% |

| Reaction Time | 2 hours | 13.3 minutes |

| Temperature Control | Moderate | Precise |

This table provides a hypothetical comparison based on general observations in the literature for similar chemical transformations.

Reactivity and Chemical Transformations of 3 Bromo 5 Ethyl 1h 1,2,4 Triazole

Electrophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring is an electron-deficient aromatic system, which generally makes electrophilic substitution reactions challenging. Due to the high electron density on the nitrogen atoms compared to the carbon atoms, electrophilic attack typically occurs at a ring nitrogen. nih.gov The parent 1H-1,2,4-triazole can undergo electrophilic substitution at the nitrogen atoms. nih.gov For 3-bromo-5-ethyl-1H-1,2,4-triazole, electrophilic substitution on the ring carbons is generally unfavorable. Instead, reactions like alkylation and acylation occur preferentially on the ring nitrogens, as discussed in section 4.4. In related fused heterocyclic systems containing a triazole ring, electrophilic substitutions such as bromination and nitration have been shown to occur on the more electron-rich partner ring rather than on the triazole moiety itself. mdpi.com

Nucleophilic Aromatic Substitution Reactions at the Brominated Position

The bromine atom at the C3 position of the this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of the bromide ion by a variety of nucleophiles, providing a direct route to functionalize the triazole core. The electron-withdrawing nature of the triazole ring facilitates this type of reaction.

Common nucleophiles used in these transformations include:

Amines and Thiols : The bromine atom can be readily substituted by amines or thiols under appropriate conditions to form 3-amino or 3-thioether derivatives, respectively. evitachem.comevitachem.com

Phenols : In related heterocyclic systems like 5-bromo-1,2,3-triazines, phenols have been used as nucleophiles to displace the bromine atom, suggesting that phenoxides could react with this compound to form 3-aryloxy-5-ethyl-1H-1,2,4-triazoles. acs.org

These reactions are valuable for synthesizing a diverse library of 3,5-disubstituted 1,2,4-triazoles, which are important scaffolds in medicinal and materials chemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Heck)

The bromine atom on the triazole ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. mdpi-res.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from the this compound precursor.

Suzuki-Miyaura Coupling : This reaction couples the bromo-triazole with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. It is widely used to introduce aryl or vinyl substituents at the 3-position. d-nb.info Studies on similar 3-bromo-1,2,4-triazole systems have shown successful arylation with various phenylboronic acids. researchgate.net

Sonogashira Coupling : This reaction involves the coupling of the bromo-triazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to create a C-C bond. nih.govorganic-chemistry.org This method is effective for introducing alkynyl moieties onto the triazole ring, which can serve as handles for further transformations like click chemistry. arabjchem.orgub.edu

Buchwald-Hartwig Amination : This cross-coupling reaction forms a C-N bond between the bromo-triazole and an amine. organic-chemistry.org It is a versatile method for synthesizing 3-amino-1,2,4-triazole derivatives, including those with aryl, heteroaryl, and alkyl amines. mdpi.comacs.org

Heck Reaction : The Heck reaction couples the bromo-triazole with an alkene to form a new C-C bond, resulting in a vinyl-substituted triazole. organic-chemistry.orgwikipedia.org This reaction typically proceeds with high stereoselectivity. organic-chemistry.org

The success of these cross-coupling reactions often depends on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.

For Suzuki-Miyaura reactions , catalyst systems like Pd(PPh₃)₄ in combination with a base such as K₂CO₃ and a phase-transfer catalyst like NBu₄Br have proven effective for bromo-triazole substrates. mdpi.comresearchgate.net The solvent system is often a mixture of toluene, water, and ethanol. mdpi.comresearchgate.net

In Sonogashira couplings , a common catalyst system is PdCl₂(PPh₃)₂ with a CuI co-catalyst. arabjchem.org The reaction is typically run in a solvent like THF with an amine base such as Et₃N. arabjchem.org Copper-free conditions have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

For Buchwald-Hartwig amination , the choice of ligand is critical. Bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often required. mdpi.commdpi.com For instance, the palladium complex with an expanded-ring NHC ligand, (THP-Dipp)Pd(cinn)Cl, has been shown to be highly effective for the amination of challenging amino-triazole substrates. mdpi.commdpi.com Common bases include strong non-nucleophilic bases like NaOtBu or LHMDS. acs.orgmdpi.com

The Heck reaction often faces challenges with aryl bromides, such as dehalogenation. nih.govbeilstein-journals.org The addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can help suppress this side reaction and improve yields. nih.govbeilstein-journals.org

Table 1: Representative Optimized Conditions for Cross-Coupling Reactions on Bromo-Heterocycles This table provides examples of reaction conditions reported for bromo-heterocycles, which can be adapted for this compound.

| Reaction | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / NBu₄Br | K₂CO₃ | Toluene/H₂O/EtOH | 130 | mdpi.comresearchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | arabjchem.org |

| Buchwald-Hartwig | [(THP-Dipp)Pd(cinn)Cl] | LHMDS | THF | 100-120 | acs.orgmdpi.com |

| Heck | Pd(OAc)₂ / TBAB | NaHCO₃ | DMF / H₂O | 120 | nih.govbeilstein-journals.org |

The scope of cross-coupling reactions on the 3-bromo-1,2,4-triazole core is broad, allowing for the introduction of a wide array of functional groups.

Suzuki-Miyaura : A wide range of aryl and heteroaryl boronic acids, including those with electron-donating and electron-withdrawing groups, can be successfully coupled. mdpi.com

Sonogashira : Both aliphatic and aromatic terminal alkynes are generally suitable coupling partners. However, alkynes bearing unprotected acidic protons, such as free amines or carboxylic acids, may lead to side reactions or decomposition. ub.edu

Buchwald-Hartwig : The reaction is effective for a variety of primary and secondary amines, including electron-rich, electron-deficient, and heteroaromatic amines. acs.org However, coupling with low-reactive 5-amino-1,2,3-triazoles can be challenging and requires highly active catalytic systems. mdpi.com

Heck : The reaction works well with a broad scope of olefins. nih.govbeilstein-journals.org A significant limitation, particularly for bromo-heterocycles, is the competing dehalogenation side reaction, which reduces the yield of the desired coupled product. nih.govbeilstein-journals.org

The primary limitation across these reactions is the potential for functional group incompatibility. Sensitive groups on either coupling partner may require protection prior to the reaction.

Alkylation and Acylation Reactions on Ring Nitrogen Atoms

The 1H-1,2,4-triazole ring contains two potential sites for N-alkylation or N-acylation: the N1 and N2 positions. The reaction of this compound with alkylating or acylating agents typically yields a mixture of regioisomers. The ratio of these isomers is influenced by the reaction conditions, such as the base, solvent, and the nature of the electrophile. nih.gov Selective alkylation can sometimes be achieved by first acylating the ring, which directs the subsequent alkylation to a specific nitrogen, followed by deacylation. acs.org The use of cesium carbonate as a base is a common and effective method for promoting these reactions. academie-sciences.fr

Functional Group Interconversions of the Ethyl Substituent

The ethyl group at the C5 position is generally less reactive than the bromine atom or the ring nitrogens. However, it can undergo functional group interconversions, although this is less commonly explored. For instance, if a ketone were present on the side chain (e.g., in a related 3-substituted-5-(1-oxoethyl)-1,2,4-triazole), it could be reduced to a secondary alcohol using a reducing agent like sodium borohydride. mdpi.com While the ethyl group itself is relatively inert, radical bromination could potentially occur at the benzylic-like position adjacent to the triazole ring, creating a handle for further substitution reactions.

Ring-Opening and Ring-Closure Reactions Involving the Triazole Core

The 1,2,4-triazole ring is a stable aromatic heterocycle, but under certain conditions, it can participate as a nucleophilic component in ring-opening and subsequent ring-closure reactions. This reactivity is particularly evident when interacting with strained or electron-deficient heterocyclic systems. For instance, the reaction of 3-substituted chromones with various nitrogen nucleophiles often proceeds via an attack at the C-2 position of the chromone (B188151), leading to the opening of its γ-pyrone ring. researchgate.nettandfonline.com

While specific studies detailing the ring-opening reactions of the this compound core itself are not extensively documented, its established role as a multi-dentate nucleophile suggests its potential to initiate such transformations in other molecules. The amino-like nitrogen atoms of the triazole can react with electrophilic centers in other rings, leading to a sequence of bond cleavage and formation that results in novel, complex heterocyclic structures. For example, reactions between 3-amino-1,2,4-triazole and chromone derivatives can lead to the formation of fused pyrimidine (B1678525) systems like triazolo[1,5-a]pyrimidines. researchgate.net This type of reaction, often termed a ring-opening-ring-closure (RORC) sequence, allows for the synthesis of a variety of fused heterocyclic compounds. tandfonline.com The reactivity of this compound in such pathways would be influenced by the electronic effects of the bromo and ethyl substituents, but it represents a potential avenue for creating diverse chemical scaffolds.

Formation of Metal Complexes and Coordination Chemistry

The 1,2,4-triazole scaffold is a cornerstone in coordination chemistry, with its derivatives being widely used as ligands to construct metal-organic frameworks, coordination polymers, and discrete molecular complexes. scirp.orgnih.gov These compounds are of significant interest due to their varied applications in fields like catalysis, materials science, and bioinorganic chemistry. tandfonline.comisres.org

Ligand Properties of this compound

The this compound molecule possesses key features that make it an effective ligand for coordinating with metal ions. The 1,2,4-triazole ring contains three nitrogen atoms, each with a lone pair of electrons available for donation to a metal center. uq.edu.au

Substituted 1,2,4-triazoles are highly versatile ligands, capable of coordinating to metal ions in several ways. scirp.org A predominant coordination mode involves the nitrogen atoms at the 1- and 2-positions, which allows the triazole ring to act as a bridging ligand, linking two metal centers. scirp.orgnih.gov This bridging capability is fundamental to the formation of dinuclear complexes and extended one-, two-, or three-dimensional coordination polymers. nih.govacs.org The specific coordination behavior can be influenced by the substituents on the triazole ring, the nature of the metal ion, the counter-anion, and the solvent used during synthesis. scirp.org In this compound, the bromine and ethyl groups would sterically and electronically modulate the coordinating ability of the nitrogen atoms, potentially influencing the geometry and stability of the resulting metal complexes.

Table 1: General Ligand Properties of 1,2,4-Triazoles

| Property | Description | Relevant Citations |

| Coordination Sites | Primarily the N1 and N2 nitrogen atoms; N4 can also participate. | nih.govacs.org |

| Coordination Modes | Can act as a monodentate, bidentate, or bridging ligand. The N1, N2-bridging mode is common, leading to polynuclear complexes. | scirp.orgnih.govnih.gov |

| Versatility | Forms complexes with a wide range of transition metals, including first-row (Mn, Fe, Co, Ni, Cu, Zn) and heavier elements. | nih.govnih.govnih.gov |

| Structural Impact | The rigid, planar structure of the triazole ring influences the stereochemistry and dimensionality of the resulting coordination compounds. | acs.orgmdpi.com |

Synthesis and Characterization of Metal-Triazole Coordination Compounds

The synthesis of metal complexes with 1,2,4-triazole-based ligands is generally straightforward. A typical method involves the direct reaction of the triazole ligand with a suitable metal salt in a solvent. nih.govnih.gov For this compound, this would involve dissolving the compound and a metal salt (e.g., acetates, chlorides, or perchlorates of Co(II), Ni(II), Cu(II), or Zn(II)) in a solvent such as methanol (B129727) or ethanol. nih.govnih.gov The reaction mixture is often heated under reflux for several hours, after which the resulting coordination compound may precipitate upon cooling. nih.gov

The characterization of these newly synthesized complexes relies on a suite of analytical techniques to determine their structure, composition, and properties.

Table 2: Common Methods for Synthesis and Characterization of Metal-Triazole Complexes

| Technique | Purpose | Relevant Citations |

| Synthesis | Direct reaction of the ligand and a metal salt in a suitable solvent (e.g., ethanol, methanol, DMF), often with heating. | nih.govnih.govekb.eg |

| FT-IR Spectroscopy | To confirm the coordination of the triazole ring to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-N bonds. | nih.govekb.eg |

| NMR Spectroscopy | To elucidate the structure of diamagnetic complexes in solution. | acs.orgekb.eg |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and coordination geometry around the metal center. | nih.govacs.org |

| Elemental Analysis | To determine the empirical formula of the complex and verify the metal-to-ligand ratio. | nih.govekb.eg |

| Magnetic Susceptibility | To determine the magnetic properties of paramagnetic complexes, providing information about the electronic state of the metal ion. | nih.govnih.gov |

| UV-Visible Spectroscopy | To study the electronic transitions within the complex, which can help infer the coordination geometry of the metal ion. | nih.govekb.eg |

Role of Triazole-Metal Complexes in Catalysis and Materials Science

Metal complexes incorporating 1,2,4-triazole ligands have demonstrated significant utility in both homogeneous and heterogeneous catalysis, as well as in the development of advanced materials. bohrium.comtennessee.edu The unique electronic and structural properties imparted by the triazole ligand can enhance catalytic activity and selectivity. tennessee.edu

In catalysis, triazole-metal complexes have been successfully employed in a variety of organic transformations. These include important carbon-carbon bond-forming reactions such as Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira-Hagihara cross-couplings. bohrium.com They have also shown efficacy in oxidation reactions, the transfer hydrogenation of carbonyl compounds, and cycloaddition reactions. bohrium.comtennessee.edu The stability and tunable nature of these complexes make them attractive alternatives to more traditional catalyst systems. rsc.org

In the realm of materials science, the ability of 1,2,4-triazoles to bridge metal centers is exploited to construct coordination polymers and metal-organic frameworks (MOFs). acs.orgmdpi.com These materials can be designed to have specific network topologies, porosities, and functionalities. Such triazole-based materials have shown promise for applications due to their interesting magnetic properties and photoluminescence, making them candidates for use in sensors, data storage, and optical devices. nih.govacs.org

Table 3: Examples of Applications for Metal-Triazole Complexes

| Application Area | Specific Reaction/Use | Metal Center Examples | Relevant Citations |

| Homogeneous Catalysis | Suzuki-Miyaura Coupling | Palladium, Ruthenium | bohrium.com |

| Oxidation of Alcohols | Ruthenium, Copper | bohrium.com | |

| Transfer Hydrogenation | Rhodium, Iridium | bohrium.com | |

| Oxygen Reduction Reaction (ORR) | Nickel, Iron | tennessee.edu | |

| Materials Science | Coordination Polymers | Zinc, Cadmium, Cobalt | acs.orgmdpi.com |

| Molecular Magnetism | Manganese, Iron, Cobalt | nih.gov | |

| Photoluminescent Materials | Zinc, Cadmium | acs.org |

Computational and Theoretical Studies on 3 Bromo 5 Ethyl 1h 1,2,4 Triazole

Quantum Chemical Calculations (DFT, ab initio)

DFT has become a standard method for studying 1,2,4-triazole (B32235) derivatives, offering a good balance between computational cost and accuracy. researchgate.netdnu.dp.ua These calculations help in determining various molecular properties that are often difficult to measure experimentally.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For 3-bromo-5-ethyl-1H-1,2,4-triazole, this would be performed using a specified level of theory, such as B3LYP, with a suitable basis set like 6-311G(d,p). researchgate.netdergipark.org.tr

The analysis of the optimized geometry provides key structural parameters. While specific experimental or calculated data for this compound is not widely published, the expected bond lengths and angles can be inferred from studies on related compounds like 3-bromo-1H-1,2,4-triazole and other substituted triazoles. researchgate.netresearchgate.net The triazole ring is expected to be planar, with the ethyl and bromo substituents lying in the same plane.

Table 1: Representative Optimized Geometrical Parameters for 1H-3-bromo-5-ethyl-1,2,4-triazole (Illustrative) Note: These values are illustrative and based on typical data for related 1,2,4-triazole structures. Actual calculated values may vary.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Lengths (Å) | N1-N2 | 1.38 |

| N2-C3 | 1.32 | |

| C3-N4 | 1.36 | |

| N4-C5 | 1.35 | |

| C5-N1 | 1.33 | |

| C3-Br | 1.89 | |

| Bond Angles (°) | C5-N1-N2 | 105.0 |

| N1-N2-C3 | 112.0 | |

| N2-C3-N4 | 108.0 | |

| C3-N4-C5 | 107.0 | |

| N4-C5-N1 | 108.0 | |

| N2-C3-Br | 125.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netacs.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org In substituted 1,2,4-triazoles, the HOMO is typically distributed over the triazole ring and electron-donating substituents, while the LUMO is often localized on the triazole ring and any electron-withdrawing groups. researchgate.netresearchgate.net For this compound, the HOMO would likely have significant contributions from the triazole nitrogen atoms, while the LUMO may be influenced by the electronegative bromine atom.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are hypothetical examples based on typical DFT calculations for similar molecules.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For a 1,2,4-triazole derivative, the MEP map would typically show negative potential (red/yellow) around the nitrogen atoms due to their lone pairs of electrons, making them the primary sites for protonation and interaction with electrophiles. researchgate.netbohrium.com The hydrogen atom attached to the N1 nitrogen would exhibit a positive potential (blue), indicating its acidic character. The bromine atom would also influence the electrostatic potential map significantly.

Fukui functions are used within DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. dnu.dp.ua These reactivity indices are derived from changes in electron density when an electron is added to or removed from the molecule.

f k+ : Predicts the site for nucleophilic attack (where adding an electron is most favorable).

f k- : Predicts the site for electrophilic attack (where removing an electron is most favorable).

f k0 : Predicts the site for radical attack.

For 1,2,4-triazole systems, these calculations can precisely identify which of the nitrogen or carbon atoms is most susceptible to a specific type of reaction, providing a more quantitative prediction than MEP maps alone. uzhnu.edu.ua This analysis is particularly useful for understanding the regioselectivity of reactions like alkylation. uzhnu.edu.ua

Conformational Analysis and Tautomerism Studies

1,2,4-Triazoles are known to exhibit prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the ring. researchgate.netresearchgate.net This phenomenon is critical as different tautomers can have distinct chemical and biological properties.

For asymmetrically substituted 1,2,4-triazoles like 3-bromo-5-ethyl-1,2,4-triazole, three potential annular tautomers exist:

1H-tautomer : Hydrogen on the N1 nitrogen.

2H-tautomer : Hydrogen on the N2 nitrogen.

4H-tautomer : Hydrogen on the N4 nitrogen.

Computational methods can be used to calculate the relative energies of these tautomers to predict their equilibrium populations. researchgate.net Studies on similar compounds have shown that the relative stability depends heavily on the nature and position of the substituents. For the parent 3-bromo-1H-1,2,4-triazole, X-ray crystallography has confirmed that the 1H tautomer is the stable form in the solid state. researchgate.net However, computational studies on other 3-substituted triazoles have sometimes found the 4H form to be more stable in the gas phase or in solution. researchgate.net The presence of the ethyl group at the C5 position would also influence the relative stabilities. A comprehensive study would calculate the energies of all three tautomers to determine the most predominant form under different conditions.

Table 3: Predicted Relative Stability of Tautomers of 3-bromo-5-ethyl-1,2,4-triazole Note: The stability order is based on general trends observed for related triazoles. Specific energy differences require dedicated calculations.

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| 1H-3-bromo-5-ethyl-1,2,4-triazole | H on N1 | 0.0 (Reference) | Most Stable |

| 2H-3-bromo-5-ethyl-1,2,4-triazole | H on N2 | +5 to +10 | Least Stable |

| 4H-3-bromo-5-ethyl-1,2,4-triazole | H on N4 | +1 to +4 | Intermediate Stability |

Relative Stabilities of Tautomers in Gas Phase and Solution

The 1,2,4-triazole ring system can exist in different tautomeric forms, which are isomers that readily interconvert. For substituted 1,2,4-triazoles, three main tautomers are possible: the 1H, 2H, and 4H forms. Computational studies, often employing Density Functional Theory (DFT), have been crucial in determining the relative stabilities of these tautomers. researchgate.netresearchgate.net

For many C5-substituted 1,2,4-triazoles, the relative stability of the tautomers is heavily influenced by the electronic nature of the substituent. researchgate.net Electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. researchgate.net In many cases, the N4-H form is found to be the least stable. researchgate.net Theoretical studies on related bromo-1,2,4-triazoles suggest that the 3-bromo-1H-1,2,4-triazole and 5-bromo-1H-1,2,4-triazole tautomers have similar energies, while the 4H-tautomer is considered the most stable. ijsr.net However, some studies have identified the 4H tautomer of 3(5)-bromo-1,2,4-triazole as the stable form in solution, which contradicts some earlier findings. mdpi.com

The solvent environment also plays a critical role in tautomeric stability. While gas-phase calculations provide intrinsic stabilities, the presence of a solvent can alter the energetic landscape. Solvation models, such as the Polarizable Continuum Model (PCM), are often used in computational chemistry to account for these effects. science.gov

Table 1: Factors Influencing Tautomer Stability of Substituted 1,2,4-Triazoles

| Factor | Influence on Tautomer Stability |

| Substituent Electronic Effects | Electron-donating groups generally stabilize the N2-H tautomer, whereas electron-withdrawing groups favor the N1-H tautomer. researchgate.net |

| Solvent | The polarity and hydrogen-bonding capabilities of the solvent can significantly alter the relative energies of the tautomers. |

| Intramolecular Interactions | Hydrogen bonding and steric hindrance between the substituent and the triazole ring can influence tautomer preference. researchgate.net |

Energy Barriers for Tautomeric Interconversion and Proton Transfer Mechanisms

The conversion between different tautomers involves the transfer of a proton, a process that must overcome an energy barrier. Computational methods are instrumental in calculating these barriers and elucidating the mechanisms of proton transfer. These calculations can model the transition states involved in the interconversion.

Studies on similar triazole systems have shown that proton transfer can occur through various mechanisms, including intramolecular shifts or solvent-assisted pathways. In the presence of water molecules, for instance, the activation barriers for hydrogen exchange between tautomers can be significantly lower than in the gas phase. researchgate.net For some crystalline triazoles that form cyclic trimers, a near-degenerate triple proton transfer process has been observed and studied using variable-temperature NMR and ab initio calculations. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions involving this compound. These methods allow for the characterization of reactants, products, intermediates, and, crucially, the high-energy transition states that connect them.

Transition State Characterization and Reaction Pathways

By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways. This involves locating the transition state structures, which are saddle points on the energy landscape. The energy of the transition state relative to the reactants determines the activation energy of the reaction. For instance, in reactions like electrophilic cyclization involving 1,2,4-triazoles, computational studies can validate proposed mechanisms by analyzing the energetics of different possible routes. bohrium.com

Molecular Dynamics Simulations

While static quantum chemical calculations provide valuable information about isolated molecules or small molecular clusters, molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, taking into account the dynamic effects of the surrounding environment. mdpi.com

Solvent Effects on Molecular Conformation and Reactivity

MD simulations can explicitly model the interactions between this compound and a large number of solvent molecules. This allows for a more realistic representation of how the solvent influences the molecule's conformation and, consequently, its reactivity. mdpi.com The dynamic nature of these simulations can reveal how solvent molecules arrange themselves around the solute and how this organization changes over time, affecting processes like tautomerism and reaction rates. researchgate.net

In Silico Prediction of Potential Biological Activity

Computational methods, often referred to as in silico methods, are increasingly used in the early stages of drug discovery to predict the potential biological activities of compounds. way2drug.com These predictions are based on the compound's structure and physicochemical properties.

For derivatives of 1,2,4-triazole, which are known to exhibit a wide range of biological activities including anticancer, antifungal, and anti-inflammatory properties, in silico screening can help prioritize which compounds to synthesize and test experimentally. mdpi.commdpi.com Methods like molecular docking are used to predict how a molecule might bind to a biological target, such as an enzyme or receptor. ijper.org The predicted binding affinity can be an indicator of potential biological activity. mdpi.com Furthermore, computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for a compound's potential as a drug. mdpi.com

Table 2: In Silico Tools for Predicting Biological Activity

| Method | Application |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein, estimating the binding affinity. mdpi.comijper.org |

| QSAR (Quantitative Structure-Activity Relationship) | Relates the chemical structure of a series of compounds to their biological activity using statistical models. zsmu.edu.ua |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a specific biological activity. |

| ADME/Tox Prediction | Computationally estimates properties like absorption, distribution, metabolism, excretion, and toxicity. mdpi.comzsmu.edu.ua |

Ligand-Protein Docking Studies for Binding Mode Prediction

For instance, molecular docking studies on derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol against cyclooxygenase (COX) enzymes have been performed. nih.govcsfarmacie.cz These studies aimed to elucidate the binding modes within the active sites of COX-1 and COX-2, revealing key interactions that contribute to their inhibitory activity. nih.govcsfarmacie.cz The presence of the triazole ring, along with various substituents, plays a crucial role in forming hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. nih.gov

In a similar vein, other 1,2,4-triazole derivatives have been the subject of docking studies to explore their potential as antimicrobial agents. These studies investigate the binding of triazole compounds to essential microbial enzymes, identifying crucial interactions that could lead to the inhibition of microbial growth. ijper.org The docking analyses in these studies typically reveal that the triazole nucleus can act as a scaffold, positioning other functional groups to interact optimally with the target protein. ijper.org

The insights from these studies on related compounds suggest that this compound would likely engage in similar types of interactions. The bromine atom could participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding, while the ethyl group could form van der Waals interactions within hydrophobic pockets of a target protein. The triazole ring itself is capable of forming multiple hydrogen bonds, a common feature observed in the docking of many triazole-based compounds. frontiersin.orgnih.gov

To illustrate the potential binding interactions, a hypothetical docking scenario of this compound could be envisioned with a target like cyclooxygenase. The predicted binding energy and key interacting residues would be crucial in assessing its potential as an inhibitor.

Table 1: Illustrative Docking Parameters for a Hypothetical Protein Target

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -6.5 to -8.5 | Arg120, Tyr355, Ser530 |

| Hydrogen Bonds | 2 | N1 and N4 of the triazole ring |

| Halogen Bonds | 1 | Bromine atom with a backbone carbonyl |

| Hydrophobic Interactions | Multiple | Ethyl group with Val349, Leu531 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a molecular docking study. Actual values would depend on the specific protein target.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Computational, non-human)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug development. Computational tools are widely used to estimate these parameters, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. While specific computational ADME studies for this compound are not extensively documented, the analysis of similar 1,2,4-triazole derivatives provides valuable insights into its likely properties.

In silico ADME predictions are often performed using online tools like SwissADME. sciensage.infosciensage.info These platforms calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. For many 1,2,4-triazole derivatives, these predictions have been crucial in assessing their drug-likeness. mdpi.combohrium.com

Studies on various N-substituted sciensage.infosciensage.infomdpi.comtriazolo[4,3-a]pyrazine derivatives have included in silico ADME predictions to evaluate their potential as anticonvulsant agents. bohrium.com Similarly, research on derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has utilized computational methods to predict their ADME properties, indicating that the introduction of different alkyl groups can influence pharmacokinetic indicators. csfarmacie.cz

Key ADME parameters that are typically evaluated include:

Molecular Weight (MW): Generally, compounds with MW < 500 Da are more likely to be orally bioavailable.

LogP (lipophilicity): A measure of a compound's partition coefficient between octanol (B41247) and water. An optimal LogP is typically between 1 and 3 for good absorption and cell permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and binding. Following Lipinski's rule of five, HBD ≤ 5 and HBA ≤ 10 are preferred.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties. TPSA values < 140 Ų are generally associated with good oral bioavailability.

Gastrointestinal (GI) Absorption: Prediction of how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates the likelihood of the compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes.

Based on the structure of this compound, we can extrapolate the likely outcomes of such an analysis.

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value/Characteristic | Implication |

| Molecular Weight | 190.03 g/mol | Favorable for oral bioavailability |

| LogP | ~1.5 - 2.5 | Good balance of lipophilicity and hydrophilicity |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rules |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rules |

| Topological Polar Surface Area | ~50-60 Ų | Likely good cell permeability and oral absorption |

| Gastrointestinal Absorption | High | Expected to be well-absorbed from the gut |

| Blood-Brain Barrier Permeant | Likely | May cross the BBB, relevant for CNS targets |

| CYP Inhibitor | Possible inhibitor of certain isoforms | Potential for drug-drug interactions |

Note: The values in this table are estimations based on the analysis of similar compounds and the general principles of ADME prediction. They are not the result of a direct computational study on this compound.

Pharmacophore Modeling and Virtual Screening for Structural Features

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries in a process called virtual screening, aiming to discover new molecules with similar biological activity.

While no specific pharmacophore models have been published for this compound, the methodology has been successfully applied to other 1,2,4-triazole-containing compounds. For example, pharmacophore models have been generated for 1,2,4-triazole derivatives acting as aromatase inhibitors, which are important in the treatment of breast cancer. These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, all of which are present in or can be contributed by the 1,2,4-triazole scaffold. frontiersin.orgnih.gov

The general process of pharmacophore modeling and virtual screening involves:

Selection of a training set: A group of known active molecules is chosen.

Feature identification: Common chemical features among the active molecules are identified.

Model generation and validation: A 3D model representing the spatial arrangement of these features is created and then validated to ensure its predictive power.

Virtual screening: The validated pharmacophore model is used to screen databases of chemical compounds to find new "hits" that match the pharmacophoric features.

For this compound, a pharmacophore model could be developed based on its interactions with a hypothetical target. The key features would likely include:

A hydrogen bond donor feature from the N-H of the triazole ring.

Hydrogen bond acceptor features from the other nitrogen atoms of the triazole ring.

A hydrophobic feature corresponding to the ethyl group.

A potential halogen bond donor feature from the bromine atom.

Table 3: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Binding |

| Hydrogen Bond Donor | 1H-triazole N-H | Interaction with polar residues (e.g., Asp, Glu, Ser) |

| Hydrogen Bond Acceptor | Triazole nitrogen atoms (N2, N4) | Interaction with polar residues (e.g., Asn, Gln, Arg) |

| Hydrophobic Group | Ethyl substituent | Interaction with nonpolar pockets (e.g., Leu, Val, Ile) |

| Halogen Bond Donor | Bromo substituent | Interaction with electron-rich atoms (e.g., backbone carbonyl oxygen) |

This hypothetical pharmacophore could then be used to screen for other compounds that might exhibit similar biological activity. The presence of the bromine atom is particularly interesting, as halogen bonding is increasingly recognized as a significant interaction in drug design, and its inclusion in a pharmacophore model can lead to the discovery of novel and selective ligands. nih.gov

Applications and Advanced Materials Incorporating 3 Bromo 5 Ethyl 1h 1,2,4 Triazole Scaffolds

Role in Medicinal Chemistry

The 1,2,4-triazole (B32235) ring is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, due to its ability to engage in various interactions with biological targets. semanticscholar.orgnih.govresearchgate.net Its characteristics, such as dipole character, capacity for hydrogen bonding, structural rigidity, and solubility, enable it to bind to receptors and enzymes with high affinity. semanticscholar.orgnih.govresearchgate.net The bromine atom and ethyl group on the 3-bromo-5-ethyl-1H-1,2,4-triazole scaffold provide additional points for modification, allowing for the fine-tuning of the molecule's properties to enhance its biological effects.

Design of Potential Bioactive Compounds Based on Triazole Scaffolds

The design of new bioactive compounds often involves the use of the 1,2,4-triazole scaffold as a central building block. rroij.comresearchgate.netmdpi.com Researchers can synthesize a library of derivatives by introducing various functional groups at different positions of the triazole ring. For instance, new 1,2,4-triazole derivatives have been synthesized by reacting the core structure with different reagents to introduce moieties like alkylthio groups or to form Schiff bases. zsmu.edu.uaderpharmachemica.com The strategic combination of the 1,2,4-triazole ring with other heterocyclic systems, such as 1,3,4-thiadiazole, is another approach to create novel compounds with potentially enhanced pharmacological activities. arabjchem.org The synthesis of these new molecules allows for the exploration of a broad chemical space and the identification of compounds with promising biological profiles. rroij.comresearchgate.netmdpi.com

Enzyme Inhibition Studies (e.g., CYP450, HDAC, Kinases) in vitro or computationally

Derivatives of 1,2,4-triazole have been investigated for their ability to inhibit various enzymes. For example, certain triazole derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX), which is involved in inflammation. csfarmacie.cz Computational studies, such as molecular docking, are often employed to predict and understand the binding interactions between the triazole derivatives and the active sites of target enzymes. These in silico methods help in rationalizing the observed inhibitory activities and guide the design of more potent inhibitors.

Receptor Binding Affinity Investigations in vitro or computationally

The 1,2,4-triazole scaffold is also a key element in the design of ligands that bind to specific biological receptors. For instance, novel 1,2,4-triazole-containing compounds have been developed and shown to have a binding affinity for the cannabinoid CB1 receptor. semanticscholar.org Computational docking studies can be used to predict the binding modes and affinities of these compounds within the receptor's binding pocket, providing insights into the structural requirements for effective receptor interaction. The ability to interact with specific receptors opens up possibilities for developing therapeutic agents for a range of conditions.

Structure-Activity Relationship (SAR) Studies of Derivatives (focus on structural features)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For derivatives of this compound, SAR studies have revealed important insights. For example, in a series of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, it was observed that the antimicrobial effect increased with the length of the alkyl chain. zsmu.edu.ua Conversely, modifying the decyl radical in this series led to a decrease in antifungal activity, highlighting the specific structural requirements for this particular biological effect. zsmu.edu.ua The presence of a 3-bromophenylamino moiety at the 3-position of the triazole has been shown to be beneficial for the anticancer activity of certain derivatives. nih.gov These studies help to identify the key structural features responsible for the desired biological activity and guide the design of more potent and selective compounds.

Potential as Antimicrobial and Antifungal Agents (in vitro/computational)

The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govrroij.comzsmu.edu.uaderpharmachemica.comnih.govijpsjournal.com Numerous studies have demonstrated the in vitro activity of 1,2,4-triazole derivatives against a range of bacteria and fungi. zsmu.edu.uaderpharmachemica.comnih.gov For example, certain synthesized 1,2,4-triazole derivatives have shown moderate antibacterial activity. rroij.com The introduction of different substituents onto the triazole ring can significantly influence the antimicrobial spectrum and potency. For instance, some 5-phenyl-1-H-1,2,4-triazol-3-thione derivatives have exhibited promising antibacterial and antifungal activities. derpharmachemica.com The antifungal activity of some derivatives has been compared to standard drugs like fluconazole. derpharmachemica.com

| Compound Type | Tested Activity | Key Findings | Reference |

|---|---|---|---|

| 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Antimicrobial and Antifungal | Antimicrobial effect increased with the length of the carbon radical. The decyl radical was important for antifungal activity. | zsmu.edu.ua |

| 5-Phenyl-1-H-1,2,4-triazol-3-thione derivatives | Antibacterial and Antifungal | Compounds 4b and 4d showed the most active antibacterial activity. Substitution at position 4 on the aromatic ring by a methoxy (B1213986) group increased antifungal activity. | derpharmachemica.com |

| 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones | Antimicrobial | Derivatives with a morpholine (B109124) or indol-3-ylethyl moiety at position 4 showed moderate activity against certain bacteria. | nih.gov |

| S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiols | Antibacterial | Showed activity against various bacterial strains, with potential to be effective against multi-resistant strains. | bohrium.com |

Potential as Antiviral and Anticancer Agents (in vitro/computational)

In addition to their antimicrobial properties, 1,2,4-triazole derivatives have shown potential as antiviral and anticancer agents in in vitro and computational studies. semanticscholar.orgnih.govarabjchem.orgnih.gov The fusion of the 1,2,4-triazole ring with other heterocyclic systems, such as 1,3,4-thiadiazole, has led to the development of compounds with significant cytostatic and cytotoxic antineoplastic activity in vitro. arabjchem.org Certain 3-amino-1,2,4-triazole derivatives have demonstrated anticancer activity against a panel of cancer cell lines. nih.gov Specifically, compounds bearing a 3-bromophenylamino moiety have shown a beneficial effect on several tested cell lines. nih.gov Furthermore, some novel 1,2,4-triazole-containing compounds have been found to decrease the viability of pancreatic and prostate cancer cells. semanticscholar.org

| Compound Type | Tested Activity | Key Findings | Reference |

|---|---|---|---|

| 3,6-Disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives | Anticancer | Several derivatives showed substantial cytostatic and cytotoxic antineoplastic activity in vitro. | arabjchem.org |

| 3-Amino-1,2,4-triazole derivatives with a 3-bromophenylamino moiety | Anticancer | Showed beneficial effects on several tested cancer cell lines. | nih.gov |

| Novel 1,2,4-triazole-containing compounds (5e-g) | Anticancer | Decreased the viability of pancreatic and prostate cancer cells, largely due to cell cycle arrest at the S-phase. | semanticscholar.org |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Anticancer | Compound 4e was most sensitive against CNS cancer cell line SNB-75. Compound 4i was most promising overall. | mdpi.com |

Applications in Agrochemicals

The inherent chemical properties of the 1,2,4-triazole nucleus make it a valuable pharmacophore in the design of agrochemicals. The presence of a bromine atom and an ethyl group on the triazole ring in this compound can influence its biological activity and selectivity.